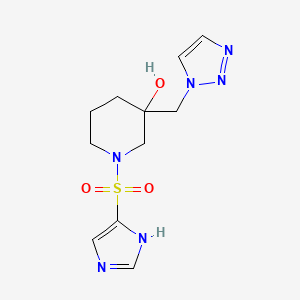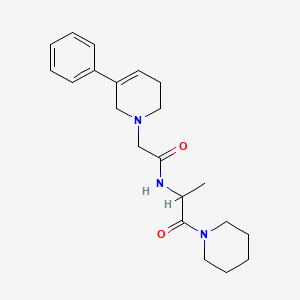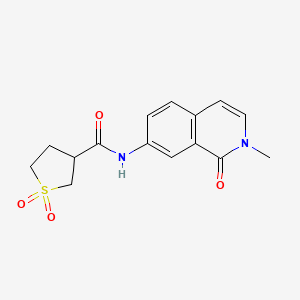
1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol is a synthetic organic compound that features a unique combination of imidazole, triazole, and piperidine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the Imidazole Moiety: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions.
Sulfonylation: The imidazole ring can be sulfonylated using sulfonyl chloride under basic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions involving appropriate precursors.
Triazole Introduction: The triazole ring can be introduced via a click chemistry reaction, such as the Huisgen cycloaddition, between an azide and an alkyne.
Final Coupling: The final compound can be obtained by coupling the triazole and piperidine moieties under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or triazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may vary, but typical reagents include halogenating agents, nucleophiles, or electrophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving imidazole or triazole-containing compounds.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol would depend on its specific biological or chemical context. Generally, compounds with imidazole and triazole rings can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. The sulfonyl group may also play a role in binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(1H-imidazol-5-ylsulfonyl)-3-(methyl)piperidin-3-ol: Similar structure but lacks the triazole ring.
1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidine: Similar structure but lacks the hydroxyl group.
Uniqueness
1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol is unique due to the combination of imidazole, triazole, and piperidine rings, along with the sulfonyl and hydroxyl groups. This unique structure may confer specific biological activities or chemical reactivity not seen in similar compounds.
Properties
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-3-(triazol-1-ylmethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6O3S/c18-11(7-16-5-3-14-15-16)2-1-4-17(8-11)21(19,20)10-6-12-9-13-10/h3,5-6,9,18H,1-2,4,7-8H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNOKXYCLUFLOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CN=CN2)(CN3C=CN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-Methyl-1,2,4-triazol-3-yl)-4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B6783525.png)

![2-methyl-1-[4-[(1R,6R)-6-methylcyclohex-3-ene-1-carbonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B6783538.png)
![4-[(2-methylpyrazol-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B6783546.png)
![5-chloro-N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B6783562.png)

![N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B6783594.png)
![(4-cyclopropyl-1,3-thiazol-5-yl)-[3-(1H-1,2,4-triazol-5-yl)morpholin-4-yl]methanone](/img/structure/B6783595.png)
![spiro[2.4]heptan-2-yl-[3-(1H-1,2,4-triazol-5-yl)morpholin-4-yl]methanone](/img/structure/B6783600.png)
![4-cyclopropyl-1-[[(2S)-1-cyclopropylsulfonylpyrrolidin-2-yl]methyl]triazole](/img/structure/B6783601.png)
![3-[(2S,4R)-1-(2-cyclopropylethylsulfonyl)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B6783603.png)
![(4-benzylpiperidin-1-yl)-[(2S,4R)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B6783605.png)
![3-[(2S,4R)-4-methoxy-1-(oxetan-3-ylsulfonyl)pyrrolidin-2-yl]-5-methyl-1H-1,2,4-triazole](/img/structure/B6783613.png)
![N-methyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]-3,4-dihydro-1H-isoquinoline-2-sulfonamide](/img/structure/B6783619.png)
